5-Nitropicolinonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 5-Nitropicolinonitrile involves several chemical reactions aimed at introducing nitro groups into picolinonitrile frameworks. For example, the synthesis of 5-nitro-1,10-phenanthroline and its derivatives involves multi-step chemical processes that include nitration reactions, showcasing the complexity and precision required in synthesizing such compounds (Xu Cun-jin, 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-Nitropicolinonitrile, such as cobalt(II) complexes with maleonitriledithiolate and 5-nitro-1,10-phenanthroline, has been thoroughly analyzed using spectroscopic and theoretical studies. These studies reveal intricate details about the electronic and infrared spectroscopic properties, providing insights into the molecular geometry and the nature of bonding within these compounds (Yangmei Liu et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 5-Nitropicolinonitrile derivatives are diverse and can lead to a variety of products. For instance, reactions involving furan compounds and derivatives of 3-(5-nitro-2-furyl)acrylonitrile demonstrate the compound's versatility in organic synthesis, producing compounds with potential applications in materials science and pharmaceuticals (I. Hirao & Y. Kato, 1972).

Physical Properties Analysis

The synthesis and characterization of related nitro compounds provide valuable data on their physical properties. For example, the study of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole offers insights into the crystal structure, thermal stability, and other physical properties essential for understanding the behavior of these compounds under various conditions (Yuchuan Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Nitropicolinonitrile and its derivatives are influenced by the presence of nitro groups and other functional groups. Studies involving the nitration of pyrazolin-5-ones, resulting in the discovery of new classes of fungicides, underscore the chemical reactivity and potential utility of these compounds in developing new chemical entities with practical applications (I. Krylov et al., 2019).

Applications De Recherche Scientifique

Synthesis of Tetrahydroquinoxalines : A study by Abramov et al. (2002) discussed the synthesis of N,N'-alkylated tetrahydroquinoxalines from 4-bromo-5-nitrophthalonitrile, highlighting its use in preparing imides, phthalocyanines, hexazocyclanes, and other compounds (Abramov et al., 2002).

Antimicrobial Activity : Kidwai et al. (2017) reported that 5-nitro-1,10-phenanthroline shows potential as a novel chemotherapeutic agent against drug-resistant mycobacteria by targeting the bacteria and inducing autophagy in macrophages (Kidwai et al., 2017).

PHD2 Inhibitor for Anemia Treatment : Lei et al. (2015) improved the synthetic method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising PHD2 inhibitor, which could be a treatment for anemia (Lei et al., 2015).

Role in Oral Mucositis Pathogenesis : Leitão et al. (2007) found that nitric oxide produced by iNOS is significant in the pathogenesis of oral mucositis induced by 5-fluorouracil in hamsters (Leitão et al., 2007).

Synthesis of Isoxazolines : Kanemasa et al. (1992) demonstrated the first regiocontrol of nitrile oxide cycloadditions to allyl alcohols, leading to the synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline with potential applications to other substituted allyl alcohols (Kanemasa et al., 1992).

Electrochemical Detection : Rumlová et al. (2015) showed that carbon film electrodes are effective for submicromolar determination of 5-nitroquinoline in drinking and river water samples, highlighting its use in environmental monitoring (Rumlová et al., 2015).

Carcinogenicity Study : Takemura et al. (1974) studied the carcinogenic action of 5-nitroacenaphthene, a chemical used as an intermediate fluorescent whitening agent and photochemical agent, when administered orally to rats and hamsters (Takemura et al., 1974).

Synthesis of Water-soluble Carboxy Nitroxide : Thomas et al. (2013) developed three new synthetic routes to CTMIO, demonstrating improved synthetic efficiency, with the nitrile intermediate 9 yielding the most efficient product (Thomas et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5-Nitropicolinonitrile are currently unknown. The compound is a nitrile-containing pharmaceutical, and such compounds have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance . .

Mode of Action

As a nitrile-containing compound, it may interact with its targets in a way that enhances binding affinity, potentially leading to changes in the function or activity of those targets

Biochemical Pathways

The specific biochemical pathways affected by 5-Nitropicolinonitrile are currently unknown. Nitrile-containing compounds can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of 5-Nitropicolinonitrile, it is difficult to predict which pathways might be affected and what the downstream effects might be.

Propriétés

IUPAC Name |

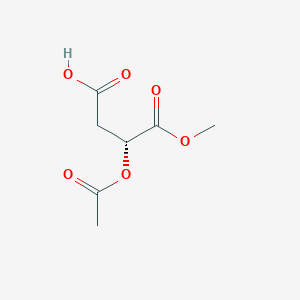

5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDHDHMJKCKESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437411 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitropicolinonitrile | |

CAS RN |

100367-55-3 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)